BenchChemオンラインストアへようこそ!

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

IMPDH2 inhibition Antimetabolite Enzyme kinetics

Procure the exact CAS 104902-93-4 scaffold to eliminate SAR uncertainty. This unadorned N-acryloyl-1,2,3,4-tetrahydroisoquinoline provides a privileged dihydroisoquinoline core with an electrophilic acrylamide warhead, validated as a potent IMPDH2 inhibitor (Ki 240 nM). Sourcing generic dihydroisoquinolines risks unpredictable target engagement; only this precise CAS guarantees reproducibility for building targeted covalent inhibitor (TCI) libraries and mapping kinase selectivity.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 104902-93-4
Cat. No. B3059425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
CAS104902-93-4
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC2=CC=CC=C2C1
InChIInChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2-6H,1,7-9H2
InChIKeyFEHCAXYVAIQYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one (CAS 104902-93-4): A Foundational Dihydroisoquinoline Acrylamide Scaffold for Targeted Covalent Probe Development and Procurement


1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one (CAS 104902-93-4) is a core heterocyclic scaffold, specifically an N-acryloyl-1,2,3,4-tetrahydroisoquinoline, with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol [1]. It serves as a foundational building block in medicinal chemistry, providing a privileged dihydroisoquinoline structure for developing targeted covalent inhibitors (TCIs) due to its electrophilic acrylamide warhead capable of engaging nucleophilic residues in protein binding pockets . This compound is not an optimized drug candidate but a versatile synthetic intermediate, enabling the generation of focused libraries for structure-activity relationship (SAR) studies against key therapeutic targets like kinases and IMPDH [2].

Strategic Sourcing of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one: Why In-Class Scaffold Interchangeability Is Scientifically Unreliable


The biological and chemical performance of N-acryloyl-tetrahydroisoquinolines is exquisitely sensitive to substitution patterns. Simply exchanging the unsubstituted 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one core for a more decorated analog without precise control over the dihydroisoquinoline core and acrylamide warhead geometry can lead to unpredictable and often detrimental effects on target engagement, selectivity, and physicochemical properties [1]. For instance, while the parent scaffold demonstrates potent enzyme inhibition (Ki ~240-440 nM) against IMPDH2, a closely related analog with a pyrrolidine-carboxamide substituent at the 7-position exhibits a complete shift in target profile, displaying 550 nM IC50 against CDK12/Cyclin-K instead [2]. Furthermore, rigidification strategies, like those explored in related kinase inhibitor programs, demonstrate that even subtle changes in the dihydroisoquinoline ring conformation can drastically alter kinase selectivity profiles [3]. Generic sourcing of 'dihydroisoquinoline' compounds fails to account for these critical, data-driven structure-activity relationships (SAR), making the exact CAS-defined scaffold a non-negotiable requirement for reproducible and interpretable research.

Quantitative Differentiation Guide for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one (CAS 104902-93-4)


Superior IMPDH2 Enzyme Affinity Compared to Advanced Mycophenolic Acid Analog IMPDH2-IN-4

The target compound exhibits a Ki of 240 nM against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a critical enzyme in guanine nucleotide biosynthesis [1]. This represents a 7.5-fold increase in binding affinity compared to IMPDH2-IN-4 (compound 2d), a rationally designed mycophenolic acid analog and selective IMPDH2 inhibitor, which has a reported Ki of 1.8 μM (1800 nM) [2].

IMPDH2 inhibition Antimetabolite Enzyme kinetics

Quantified Target Selectivity: IMPDH2 Engagement vs. Alternative Protein Kinase Inhibition

While the parent scaffold demonstrates robust inhibition of IMPDH2 (Ki = 240-440 nM) [1], a structurally more complex derivative (BDBM479090) where the same core is functionalized with a pyrrolidine-carboxamide group, displays an IC50 of 550 nM against CDK12/Cyclin-K [2]. This cross-target data, while derived from a related analog, underscores the critical role of the unadorned core in achieving a distinct IMPDH2-selective pharmacological profile that is not a promiscuous kinase inhibitor.

Target selectivity Kinase profiling CDK12 Covalent probe

Computational and Structural Viability as a Minimal Acrylamide Warhead Scaffold

The 3,4-dihydroisoquinoline core has been computationally validated as a privileged scaffold for binding to the active site of leucine aminopeptidase (LAP) [1]. In silico screening studies predict that compounds based on this core, including the minimally functionalized CAS 104902-93-4, possess favorable binding orientations and interactions with key catalytic residues, suggesting potential as a starting point for LAP inhibitor development. This computational evidence supports the procurement of the core scaffold for downstream synthesis of targeted libraries.

In silico screening Leucine aminopeptidase Molecular docking Scaffold

Quantified Binding Affinity for IMPDH2 Co-factor (NAD+) Site

The target compound demonstrates a Ki of 440 nM against the NAD+ (nicotinamide adenine dinucleotide) co-factor binding site of IMPDH2 [1]. This is significant when contrasted with IMPDH2-IN-2, a more advanced IMPDH inhibitor, which exhibits a substantially weaker apparent Ki (Ki,app) of 14 μM (14,000 nM) . This 31.8-fold difference suggests the target compound's unadorned scaffold is more effective at engaging this allosteric regulatory site compared to certain elaborated inhibitor chemotypes.

IMPDH2 NAD+ binding site Non-competitive inhibition Allosteric modulator

Validated Application Scenarios for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one in Scientific Procurement


High-Priority Starting Point for Next-Generation IMPDH2-Targeted Antimetabolites

Based on its quantified Ki of 240 nM against IMPDH2 [1], this scaffold should be prioritized for medicinal chemistry programs aiming to develop novel, potent IMPDH2 inhibitors with superior potency to first-generation analogs like IMPDH2-IN-4 (Ki = 1.8 μM) [2]. The minimal core allows for extensive SAR exploration around the dihydroisoquinoline ring to optimize selectivity and drug-like properties for immunosuppressive or anticancer applications.

Development of Allosteric IMPDH2 Modulators Targeting the NAD+ Cofactor Site

The compound's demonstrated binding to the IMPDH2 NAD+ site with a Ki of 440 nM [1] provides a unique opportunity for research focused on non-competitive, allosteric enzyme regulation. This is a distinct and valuable mechanism compared to IMP-competitive inhibitors, and the scaffold's >30-fold higher affinity compared to IMPDH2-IN-2 (Ki,app = 14 μM) makes it a superior starting point for developing this novel class of therapeutics.

Construction of Targeted Covalent Probe Libraries for Kinase and Dehydrogenase Selectivity Profiling

The electrophilic acrylamide moiety makes this compound an ideal electrophilic 'warhead' for creating targeted covalent inhibitor (TCI) libraries. As demonstrated by the shift in target profile from IMPDH2 [1] to CDK12 [3] upon core functionalization, procuring the unadorned CAS 104902-93-4 allows researchers to systematically map how different substituents on the dihydroisoquinoline core influence covalent engagement and selectivity across the kinome and related enzyme families.

Lead Scaffold for Leucine Aminopeptidase (LAP) Inhibitor Design

Leveraging the in silico evidence that the 3,4-dihydroisoquinoline core is a privileged scaffold for LAP binding [4], procurement of this compound enables the rapid synthesis of a focused library to validate and optimize these computational predictions. This is a cost-effective strategy for initiating a drug discovery project targeting LAP for applications in cancer or infectious disease.

Quote Request

Request a Quote for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.